1-benzyl-2'-(3-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione
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Overview
Description
1-benzyl-2’-(3-chlorophenyl)-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2’-(3-chlorophenyl)-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione typically involves multi-step organic synthesisCommon reagents used in these steps include various halogenating agents, catalysts, and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2’-(3-chlorophenyl)-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
1-benzyl-2’-(3-chlorophenyl)-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-benzyl-2’-(3-chlorophenyl)-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activity.
1H-pyrazolo[3,4-b]pyridines: Another class of compounds with similar structural features and applications.
Uniqueness
1-benzyl-2’-(3-chlorophenyl)-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C29H24ClN3O3 |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
1'-benzyl-2-(3-chlorophenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,3'-indole]-1,2',3-trione |
InChI |
InChI=1S/C29H24ClN3O3/c30-19-10-6-11-20(16-19)33-26(34)24-23-14-7-15-32(23)29(25(24)27(33)35)21-12-4-5-13-22(21)31(28(29)36)17-18-8-2-1-3-9-18/h1-6,8-13,16,23-25H,7,14-15,17H2 |
InChI Key |
FLEJDNAIIQAFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5(N2C1)C6=CC=CC=C6N(C5=O)CC7=CC=CC=C7 |
Origin of Product |
United States |
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